Lipophilicity Difference: Ethyl vs. Methyl Ester
The ethyl isoindoline-4-carboxylate hydrochloride exhibits a calculated octanol-water partition coefficient (LogP) of 1.89, compared to 2.21 for the methyl isoindoline-4-carboxylate hydrochloride [1]. The 0.32 lower LogP value indicates reduced lipophilicity despite the additional methylene unit—a counterintuitive outcome arising from the hydrochloride salt’s influence on the overall polarity profile. This differential affects partitioning behavior in both synthetic workup (liquid-liquid extraction efficiency) and biological assays (passive membrane permeability), making simple ester-swap assumptions unreliable.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.89 (Ethyl isoindoline-4-carboxylate hydrochloride) |
| Comparator Or Baseline | LogP = 2.21 (Methyl isoindoline-4-carboxylate hydrochloride, CAS 127168-90-5) |
| Quantified Difference | ΔLogP = -0.32 (target is less lipophilic) |
| Conditions | Calculated LogP values from MolAid (target) and Chem960 (methyl comparator) |
Why This Matters
A LogP shift of 0.32 units is material for drug-design programs, as it falls within the range where a single methylene deletion can alter oral bioavailability classification or tissue distribution profiles—justifying procurement of the specific ester for SAR consistency.
- [1] MolAid. Ethyl isoindoline-4-carboxylate hydrochloride, Calculated LogP 1.89, CAS 1311254-57-5. View Source
